molecular formula C13H11ClNNaO2 B1595485 1-Benzyl-3-carboxylatopyridinium sodium chloride CAS No. 68133-60-8

1-Benzyl-3-carboxylatopyridinium sodium chloride

Cat. No.: B1595485
CAS No.: 68133-60-8
M. Wt: 271.67 g/mol
InChI Key: ONCDUCAWXQKSDE-UHFFFAOYSA-M
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Description

1-Benzyl-3-carboxylatopyridinium sodium chloride is a chemical compound with the molecular formula C₁₃H₁₁ClNₐO₂. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its benzyl group attached to the pyridinium ring, which is further substituted with a carboxylate group and a sodium chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-carboxylatopyridinium sodium chloride can be synthesized through several synthetic routes. One common method involves the reaction of pyridine with benzyl chloride in the presence of a strong base, followed by carboxylation and subsequent neutralization with sodium chloride. The reaction conditions typically require anhydrous conditions and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-carboxylatopyridinium sodium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can substitute the pyridinium ring.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyridinium salts.

Scientific Research Applications

1-Benzyl-3-carboxylatopyridinium sodium chloride has diverse applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Benzyl-3-carboxylatopyridinium sodium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl-3-carboxylatopyridinium sodium chloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Pyridinium chlorides: These compounds share the pyridinium ring but differ in their substituents.

  • Benzyl derivatives: Compounds with benzyl groups attached to different heterocyclic rings.

  • Carboxylate salts: Other carboxylate salts with varying cations and anions.

The uniqueness of this compound lies in its specific combination of the benzyl group, carboxylate moiety, and pyridinium ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

sodium;1-benzylpyridin-1-ium-3-carboxylate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH.Na/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h1-8,10H,9H2;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCDUCAWXQKSDE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)[O-].[Na+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClNNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68133-60-8
Record name Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride, sodium salt (1:1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride, sodium salt (1:1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-benzyl-3-carboxylatopyridinium sodium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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